molecular formula C18H24N2O3 B6499885 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 899384-00-0

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B6499885
CAS No.: 899384-00-0
M. Wt: 316.4 g/mol
InChI Key: OYJOSFJSKYYMCI-UHFFFAOYSA-N
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Description

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a chromen-2-one core with a piperazine ring substituted at the 4-position and a hydroxyethyl group attached to the piperazine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the condensation of 2-hydroxyethylpiperazine with a suitable aldehyde or ketone under acidic or basic conditions to form the piperazine-substituted chromen-2-one. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction rates and improve product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : The compound has shown biological activity, making it a candidate for drug development.

  • Medicine: : It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the piperazine ring and the hydroxyethyl group. Similar compounds include other chromen-2-ones and piperazine derivatives, which may have different substituents or core structures. These compounds can exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one .

List of Similar Compounds

  • Chromen-2-ones: : Various derivatives with different substituents on the chromen-2-one core.

  • Piperazine derivatives: : Compounds with different substituents on the piperazine ring.

  • Hydroxyethylpiperazine derivatives: : Compounds with hydroxyethyl groups attached to the piperazine ring.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-9-14(2)18-15(11-17(22)23-16(18)10-13)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJOSFJSKYYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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